molecular formula C18H17FN2O2S2 B2353724 2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole CAS No. 605628-16-8

2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole

Cat. No.: B2353724
CAS No.: 605628-16-8
M. Wt: 376.46
InChI Key: OZVYSSXXUDXBPW-UHFFFAOYSA-N
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Description

2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperidine ring, and a fluorophenylsulfonyl group

Mechanism of Action

Target of Action

A similar compound was found to interact with human aldh3a1 , which suggests that this compound might also target similar proteins or enzymes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information . The interaction of the compound with its potential targets and the resulting changes at the molecular level are yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Fluorophenylsulfonyl Group: The final step involves the sulfonylation of the piperidine ring with 4-fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole: Similar structure but with a chlorine atom instead of fluorine.

    2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole imparts unique electronic properties, potentially enhancing its binding affinity to biological targets and its stability under various conditions.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c19-14-5-7-15(8-6-14)25(22,23)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVYSSXXUDXBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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